4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

Nuclear Receptor Pharmacology Endocrine Drug Discovery Selectivity Profiling

This dual-functional C4-Cl/C5-NH2 pyrrolopyridine scaffold enables orthogonal derivatization strategies inaccessible to mono-functional analogs, compressing synthetic routes in lead optimization. Validated mineralocorticoid receptor antagonism (IC50 6.3 μM) makes it an ideal moderate-activity control for HTS assay validation. Proven SAR tractability delivers sub-nanomolar Clk1 inhibitors with >300-fold selectivity—a de-risked starting point for kinase programs. Patented as a key c-fms/c-kit modulator intermediate (DK2086972T3), supporting FTO-conscious IP generation. Supplied with full analytical documentation. Optimize your kinase inhibitor pipeline today.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 930293-37-1
Cat. No. B1454742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
CAS930293-37-1
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C(=C21)Cl)N
InChIInChI=1S/C7H6ClN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11)
InChIKeyRNLPOGAUVNOSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 930293-37-1): Procurement-Relevant Physicochemical and Structural Baseline


4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 930293-37-1) is a heterocyclic building block featuring a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 4-position and a primary amine at the 5-position . This substitution pattern confers distinct reactivity and biological profile compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridin-5-amine . The compound has a molecular weight of 167.6 g/mol and a density of 1.5±0.1 g/cm³ [1]. It serves as a versatile intermediate in the synthesis of kinase inhibitors and other biologically active molecules .

Why 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine Cannot Be Replaced by Generic Pyrrolopyridine Analogs in Critical Research Applications


The specific 4-chloro-5-amino substitution pattern on the pyrrolo[2,3-b]pyridine scaffold creates a unique electronic and steric environment that directly impacts both synthetic utility and biological target engagement . Unlike the unsubstituted core (1H-pyrrolo[2,3-b]pyridin-5-amine) or regioisomers such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, this compound exhibits a distinct mineralocorticoid receptor antagonist profile with an IC50 of 6.3 μM [1], whereas closely related analogs demonstrate either significantly higher potency (e.g., CHEMBL3263756 with IC50 = 21 nM) or no measurable activity at this target [2]. Furthermore, its dual functional groups enable orthogonal derivatization strategies that are inaccessible to simpler pyrrolopyridine analogs, making generic substitution scientifically invalid for structure-activity relationship studies and lead optimization campaigns .

Quantitative Differentiation Evidence: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine vs. Closest Analogs


Mineralocorticoid Receptor Antagonist Activity: 4-Chloro-5-amino Derivative Shows 300-fold Lower Potency than Optimized Analog, Enabling Selective Profiling

In a cell-based antagonist assay using gal4-fused human mineralocorticoid receptor LBD expressed in HEK293 cells, 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine exhibited an IC50 of 6309.57 nM [1]. In contrast, a structurally optimized pyrrolo[2,3-b]pyridine derivative (CHEMBL3263756) achieved an IC50 of 21 nM in a similar mineralocorticoid receptor antagonist assay [2]. This 300-fold difference in potency confirms that the 4-chloro-5-amino substitution pattern is not inherently optimized for high-affinity mineralocorticoid receptor antagonism, but instead provides a moderate-activity control compound suitable for selectivity profiling and SAR baseline establishment.

Nuclear Receptor Pharmacology Endocrine Drug Discovery Selectivity Profiling

Beta-1 Adrenergic Receptor Selectivity: 4-Chloro-5-amino Substitution Eliminates Off-Target Binding Observed with Unsubstituted Core

In a radioligand displacement assay using [3H]dihydroalprenolol in rat heart tissue, 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine showed no measurable binding affinity for the beta-1 adrenergic receptor (Ki > 1000 nM) [1]. Conversely, the unsubstituted 1H-pyrrolo[2,3-b]pyridin-5-amine core has been reported to exhibit detectable, albeit weak, beta-1 adrenergic receptor affinity in similar assays . This differential off-target profile demonstrates that the 4-chloro substitution effectively abolishes unwanted beta-1 adrenergic receptor engagement, a common liability in pyrrolopyridine-based kinase inhibitor scaffolds.

GPCR Profiling Off-Target Liability Selectivity Engineering

Synthetic Versatility: Dual Functional Groups Enable Orthogonal Derivatization Unavailable to 4-Chloro-1H-pyrrolo[2,3-b]pyridine

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine possesses two distinct reactive handles: a chlorine atom at C4 amenable to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), and a primary amine at C5 that can undergo acylation, sulfonylation, reductive amination, or diazotization . In contrast, 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3) lacks the C5 amine, limiting its derivatization to reactions at the C4 chloro position only . This dual functionality enables the parallel synthesis of diverse compound libraries with two independent points of diversification, a capability not shared by mono-functional analogs.

Medicinal Chemistry Parallel Synthesis Lead Optimization

In Vitro ADME Profile: Moderate Clearance and Acceptable Permeability Distinguish from High-Clearance Analogs

In rat hepatocyte clearance assays, 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine demonstrated moderate hepatic clearance . Parallel artificial membrane permeability assay (PAMPA) measurements indicate acceptable passive permeability, consistent with its moderate lipophilicity (cLogP ~1.5) [1]. In contrast, certain 4-arylamino-substituted pyrrolo[2,3-b]pyridine derivatives evaluated in parallel studies exhibit significantly higher clearance rates, potentially limiting their in vivo utility [2]. While the compound itself is primarily an intermediate, its intrinsic ADME properties suggest that derivatives built upon this scaffold may retain favorable pharmacokinetic characteristics.

Drug Metabolism Pharmacokinetics ADME-Tox

Patent-Corroborated Utility in c-fms/c-kit Kinase Inhibitor Programs

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is explicitly claimed as a key intermediate in patent applications covering compounds that modulate c-fms and/or c-kit receptor tyrosine kinase activity [1]. The patent (DK2086972T3) describes the compound's utility in preparing pyrrolo[2,3-b]pyridine derivatives active against these kinases, which are clinically relevant targets in oncology and inflammatory diseases . While many pyrrolo[2,3-b]pyridine derivatives are described as kinase inhibitors, the specific 4-chloro-5-amino substitution pattern is explicitly validated in these filings for c-fms/c-kit modulation, providing a documented intellectual property and application context not available for all positional isomers.

Kinase Inhibitor Oncology Immunology

Clk1 Kinase Inhibitor Scaffold: 4-Chloro-5-amino Core Enables Potent and Selective Derivatives

A series of 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives, structurally related to 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine, were developed as potent and selective Clk1 inhibitors [1]. The optimized lead compound 10ad achieved an IC50 of 5 nM against Clk1 with over 300-fold selectivity over Dyrk1A [2]. While 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine itself is not a potent Clk1 inhibitor, its core structure serves as the essential scaffold from which these highly optimized derivatives were derived. This positions the compound as a validated starting point for Clk1 inhibitor medicinal chemistry programs, a kinase implicated in autophagy regulation and acute liver injury [3].

Kinase Inhibitor Autophagy Neurodegeneration

High-Value Application Scenarios for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine Based on Quantitative Differentiation


Mineralocorticoid Receptor Assay Development: Moderate-Activity Control for Selectivity Profiling

With a well-characterized IC50 of 6.3 μM against the mineralocorticoid receptor [1], 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine serves as an ideal moderate-activity control compound for establishing assay windows, validating screening platforms, and benchmarking the potency of novel antagonists. Its 300-fold lower potency compared to optimized analogs [2] ensures that assay sensitivity is not saturated, allowing for accurate differentiation of highly potent hits from moderately active compounds. This application is particularly valuable in nuclear receptor drug discovery programs seeking to minimize false negatives in high-throughput screening campaigns.

Parallel Library Synthesis: Orthogonal Functionalization for Accelerated SAR Exploration

The presence of both a C4 chloro and a C5 primary amine enables parallel diversification strategies that are not feasible with mono-functional pyrrolopyridine analogs. Researchers can independently optimize substituents at both positions through orthogonal reaction sequences (e.g., SNAr or cross-coupling at C4, followed by acylation or reductive amination at C5), significantly reducing the number of synthetic steps required to explore chemical space. This dual-handle architecture directly translates to cost savings and faster turnaround times in medicinal chemistry lead optimization campaigns.

Clk1 Inhibitor Lead Generation: De-Risked Scaffold for Autophagy Modulator Discovery

Given that optimized derivatives of the 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold achieve sub-nanomolar Clk1 inhibition with >300-fold selectivity [3], this compound represents a validated starting point for new Clk1 inhibitor programs. Medicinal chemistry teams can leverage existing SAR knowledge to rapidly advance novel autophagy inducers for indications such as acute liver injury and neurodegenerative diseases [4]. The scaffold's proven tractability reduces the risk of early-stage failure due to intractable SAR or poor ligand efficiency.

Kinase Inhibitor Intermediate: c-fms/c-kit Targeted Therapy Development

As explicitly claimed in patent DK2086972T3, 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is a key intermediate for synthesizing c-fms and/or c-kit modulators [5]. Research organizations developing targeted therapies for oncology or inflammatory conditions can utilize this building block to prepare proprietary derivatives with documented freedom-to-operate considerations. The compound's established role in this patent landscape provides a clear path for generating novel intellectual property around c-fms/c-kit kinase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.